molecular formula C10H10N2O B1289961 5-(Aminomethyl)quinolin-8-ol CAS No. 81748-72-3

5-(Aminomethyl)quinolin-8-ol

Cat. No.: B1289961
CAS No.: 81748-72-3
M. Wt: 174.2 g/mol
InChI Key: KMNQWCOAYXOQKY-UHFFFAOYSA-N
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Description

5-(Aminomethyl)quinolin-8-ol is a chemical compound with the molecular formula C10H10N2O It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)quinolin-8-ol typically involves the reaction of 5-(chloromethyl)quinolin-8-ol with hexamethylenetetramine in dimethyl sulfoxide at room temperature. This is followed by treatment with hydrochloric acid in water at room temperature for 48 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)quinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-8-ol derivatives, while reduction may yield various aminomethylated products.

Scientific Research Applications

5-(Aminomethyl)quinolin-8-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)quinolin-8-ol involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of biological pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: A compound with similar structure but without the aminomethyl group.

    5-Chloromethylquinolin-8-ol: A precursor in the synthesis of 5-(Aminomethyl)quinolin-8-ol.

    Quinolin-8-ol: The parent compound without the aminomethyl group.

Uniqueness

This compound is unique due to the presence of the aminomethyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-(aminomethyl)quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-6-7-3-4-9(13)10-8(7)2-1-5-12-10/h1-5,13H,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNQWCOAYXOQKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629733
Record name 5-(Aminomethyl)quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81748-72-3
Record name 5-(Aminomethyl)quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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